(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine
Description
Properties
CAS No. |
869318-95-6 |
|---|---|
Molecular Formula |
C11H14F3N |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7,10H,2-3,15H2,1H3/t10-/m0/s1 |
InChI Key |
BJCDMWISPSWROB-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)benzaldehyde and (S)-butan-1-amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium cyanoborohydride in the presence of the amine.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The trifluoromethyl group in (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design. This compound has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders, cancer, and inflammation.
Case Study: Antitumor Activity
Research has shown that derivatives of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine exhibit significant antitumor properties. A study evaluated a series of amine derivatives and found that modifications at the trifluoromethyl position enhanced their efficacy against various cancer cell lines, indicating its potential as a lead compound in oncology .
1.2 Interaction with Biological Targets
(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine interacts with various enzymes and proteins, modulating metabolic pathways. The compound's ability to bind effectively to biological membranes allows it to influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
Agrochemical Applications
The unique properties of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine make it suitable for applications in agrochemicals. Its lipophilicity enhances its ability to penetrate plant membranes, potentially leading to increased efficacy as a pesticide or herbicide.
Case Study: Pesticide Development
Studies indicate that compounds with trifluoromethyl groups can enhance the effectiveness of agrochemicals by improving their stability and reducing degradation in environmental conditions . This suggests that (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine could be developed into effective agricultural products.
Polymer Chemistry
In polymer chemistry, (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine can be utilized to modify polymer matrices, imparting specific functionalities such as improved thermal stability and mechanical properties.
Case Study: Polymer Modification
Research has demonstrated that incorporating (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine into polycarbonate formulations results in materials with enhanced impact resistance and thermal stability . This application is particularly relevant for high-performance materials used in various industrial sectors.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its structure allows for functionalization reactions that can yield new derivatives with enhanced biological activities or tailored properties for specific applications.
| Synthetic Route | Description |
|---|---|
| Alkylation Reactions | Used to synthesize more complex amines by reacting with other amine substrates. |
| Functionalization | The trifluoromethyl group can be modified to enhance biological activity or selectivity. |
Mechanism of Action
The mechanism of action of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Substituent Variation: Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃)
Compound : (S)-1-(4-(Trifluoromethoxy)phenyl)butan-1-amine (CAS: 1212888-71-5)
- Structural Difference : The CF₃ group in the target compound is replaced by a trifluoromethoxy (OCF₃) group.
- Electronic Effects : OCF₃ is more electron-withdrawing than CF₃ due to the inductive effect of oxygen, which may alter the compound’s acidity, solubility, and binding affinity in biological targets .
Table 1: Substituent Comparison
| Compound | Substituent | Electronic Effect | Key Safety Notes |
|---|---|---|---|
| Target Compound | CF₃ | Moderate EWG | N/A |
| (S)-1-(4-(OCF₃)phenyl)butan-1-amine | OCF₃ | Strong EWG | P201, P202, P210 |
Unsaturated vs. Saturated Amine Chains
Compound : 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (CAS: 1159883-03-0)
- Structural Difference : A double bond (C3–C4) replaces the single bond in the butan-1-amine chain.
- Reactivity: The unsaturated analog undergoes hydroamination reactions to form diamines (e.g., 4-morpholino-1-(4-(trifluoromethyl)phenyl)butan-1-amine) under specific conditions (100°C, 48 h), yielding a 16:1 ratio of 1,4- vs. 1,3-diamine products .
- Implications : The double bond enhances reactivity in synthetic pathways, making it a precursor for diamine derivatives, whereas the saturated target compound may exhibit greater conformational rigidity .
Table 2: Reactivity Comparison
| Compound | Chain Type | Key Reaction | Product Ratio (1,4:1,3) |
|---|---|---|---|
| 1-(4-(CF₃)phenyl)but-3-en-1-amine | Unsaturated | Hydroamination with morpholine | 16:1 |
| Target Compound | Saturated | N/A | N/A |
Functional Group Additions: Morpholino Derivatives
Compound: 4-Morpholino-1-(4-(trifluoromethyl)phenyl)butan-1-amine
- Structural Difference: A morpholino group (a secondary amine and ether) is introduced at the C4 position.
- Applications: Such derivatives are explored in drug design for improved pharmacokinetics, leveraging the morpholino group’s polarity .
Table 3: Functional Group Impact
Crystallographic and Hydrogen-Bonding Behavior
- Crystal Packing: The target compound’s primary amine group can form strong N–H···N or N–H···O hydrogen bonds, as seen in Etter’s graph set analysis. This contrasts with morpholino derivatives, where ether oxygen atoms may participate in weaker C–H···O interactions, altering crystal lattice stability .
- Implications : Differences in hydrogen-bonding networks may influence melting points, solubility, and formulation strategies for pharmaceutical applications.
Biological Activity
(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine, a chiral amine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group attached to the phenyl ring significantly influences the compound's chemical properties, including lipophilicity and metabolic stability, making it a valuable candidate for drug design and development.
Chemical Structure and Properties
This compound is characterized by:
- Chirality : The presence of a chiral center in the butanamine structure.
- Trifluoromethyl Group : Enhances lipophilicity and may influence the binding affinity to biological targets.
- Butyl Chain : Contributes to steric effects that can affect biological interactions.
Biological Activities
Research indicates that (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine exhibits various biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
In studies assessing the antimicrobial potential of compounds with trifluoromethyl groups, it was found that:
- Compounds similar to (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial for enhancing activity against resistant strains .
| Compound | Activity | Target Organisms |
|---|---|---|
| (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine | Antibacterial | Various bacterial strains |
| 4-(Trifluoromethyl)benzylamine | Moderate activity | Gram-positive bacteria |
| 2-Amino-3-(trifluoromethyl)benzoic acid | Low activity | Limited bacterial strains |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated:
- Cytotoxic Effects : Against several cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve apoptosis induction through modulation of key survival pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Colon Adenocarcinoma (HT-29) | 15.2 | Apoptosis induction |
| Breast Cancer (MCF-7) | 12.8 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine is influenced by its structural components:
- Position of Substituents : Variations in the position of the trifluoromethyl group on the phenyl ring have shown to significantly alter activity. For instance, moving the trifluoromethyl group from para to ortho positions enhanced antibacterial efficacy .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine | Trifluoromethyl at para position | High antibacterial and anticancer activity |
| 2-Amino-3-(trifluoromethyl)benzoic acid | Carboxylic acid group present | Limited activity |
| N,N-Dimethyl-4-(trifluoromethyl)benzylamine | Dimethyl substitution increases steric hindrance | Reduced activity |
Case Studies
Several case studies have illustrated the potential therapeutic applications of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine:
- Antibacterial Efficacy Study : A study conducted on a series of trifluoromethylated compounds demonstrated that those with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising role in treating bacterial infections .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound could induce apoptosis, showcasing its potential as an anticancer agent. The mechanism involved modulation of signaling pathways related to cell survival .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective preparation of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine, and how can purity be maximized?
- Methodology :
- Use chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands with transition metals) to favor the (S)-enantiomer.
- Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) to achieve >99% enantiomeric excess (ee).
- Monitor reaction progress with chiral HPLC or polarimetry .
- Key Considerations :
- The trifluoromethyl group introduces steric and electronic effects that may require tailored reaction conditions (e.g., low temperatures to suppress racemization).
Q. How should researchers characterize the structural and electronic properties of this compound?
- Techniques :
- NMR : NMR to confirm trifluoromethyl group integrity; NMR for stereochemical assignment.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns.
- Data Interpretation :
- Compare experimental NMR shifts with DFT-calculated values to validate electronic environments .
Q. What safety protocols are critical when handling (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine?
- Safety Measures :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact; work in a fume hood to avoid inhalation .
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
- Emergency Response :
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do reaction intermediates of this compound influence its reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Use stopped-flow NMR or time-resolved IR spectroscopy to capture transient intermediates.
- Probe electronic effects via Hammett plots by varying substituents on the phenyl ring .
- Contradictions :
- The trifluoromethyl group’s electron-withdrawing nature may stabilize intermediates but slow reaction kinetics. Adjust solvent polarity (e.g., DMSO vs. THF) to modulate reactivity .
Q. What crystallographic tools can resolve hydrogen-bonding patterns in its solid-state structure?
- Tools :
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
- Graph set analysis : Classify hydrogen bonds (e.g., motifs) using Etter’s rules to predict packing motifs .
- Case Study :
- Compare hydrogen-bonding motifs in racemic vs. enantiopure crystals to assess chiral discrimination effects .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., monoamine oxidases).
- MD simulations (e.g., GROMACS) to study binding stability and ligand-protein dynamics .
- Validation :
- Cross-validate docking results with experimental IC values from enzyme inhibition assays.
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral How to troubleshoot?
- Root Causes :
- Polymorphism (e.g., different crystal forms) or residual solvents altering thermal properties.
- Impurities from incomplete purification (e.g., residual starting materials).
- Resolution :
- Re-crystallize under controlled conditions (e.g., slow cooling in ethanol/water).
- Compare DSC thermograms and PXRD patterns with literature .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
